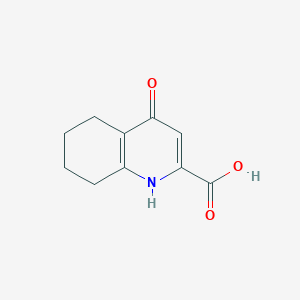
4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid is a quinoline derivative with significant biological and pharmaceutical importance. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Biltz synthesis, which involves the cyclization of aniline derivatives with glyoxal and hydrochloric acid. Another approach is the Friedländer synthesis, where aniline derivatives are condensed with carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is often carried out using continuous flow reactors to enhance efficiency and scalability. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives, which are important in organic synthesis and material science.
Reduction: : Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives, which are useful in medicinal chemistry.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives with different biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolines, each with unique biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid is used as a building block for the synthesis of complex organic molecules. Its reactivity and versatility make it a valuable intermediate in the construction of natural products and pharmaceuticals.
Biology: Biologically, this compound and its derivatives exhibit a range of activities, including antimicrobial and anticancer properties. Research has shown that quinoline derivatives can inhibit the growth of various pathogens and cancer cells, making them potential candidates for drug development.
Medicine: In medicine, quinoline derivatives are used in the treatment of malaria and other infectious diseases. The compound's ability to interfere with the life cycle of pathogens makes it a valuable component in antimalarial drugs.
Industry: Industrially, quinoline derivatives are used in the production of dyes, pigments, and other chemical products. Their stability and color properties make them suitable for various applications in the manufacturing sector.
Mechanism of Action
The mechanism by which 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of pathogen growth or cancer cell proliferation. The exact molecular pathways and targets vary depending on the specific derivative and its biological activity.
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid include:
Quinoline: : The parent compound with a wide range of biological activities.
Quinone: : Oxidized derivatives of quinoline used in various chemical reactions.
Dihydroquinoline: : Reduced derivatives with potential medicinal applications.
Indole: : A related heterocyclic compound with significant biological activity.
Uniqueness: What sets this compound apart from its similar compounds is its specific structure and reactivity, which allow for unique interactions with biological targets. Its ability to undergo various chemical transformations makes it a versatile intermediate in both research and industrial applications.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h5H,1-4H2,(H,11,12)(H,13,14) |
InChI Key |
PIHMNUFIFPKAFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















